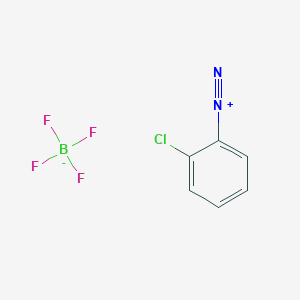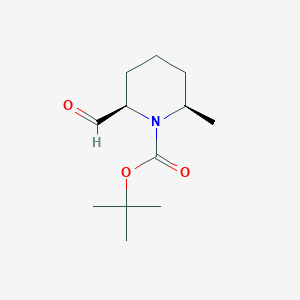
DC-6-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DC-6-14 is a cationic lipid known for its gene transfection activity. It is commonly utilized in the synthesis of liposomes, which are spherical vesicles composed of lipid bilayers. The molecular formula of this compound is C37H73ClN2O5, and it has a molecular weight of 661.44 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
DC-6-14 can be synthesized through the reaction of O,O’-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride with appropriate reagents under controlled conditions. The synthesis involves the esterification of diethanolamine with tetradecanoic acid, followed by quaternization with trimethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to prevent contamination.
化学反応の分析
Types of Reactions
DC-6-14 primarily undergoes reactions typical of cationic lipids, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its transfection efficiency.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid derivatives. These products can have varying biological activities and applications .
科学的研究の応用
DC-6-14 has a wide range of applications in scientific research, including:
Gene Transfection: It is widely used in gene transfection studies due to its ability to form stable complexes with nucleic acids and facilitate their delivery into cells
Drug Delivery: This compound is employed in the formulation of liposomal drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Vaccine Delivery: It is used in the development of liposomal vaccines, improving the stability and immunogenicity of vaccine antigens.
Biochemical Research: This compound is utilized in various biochemical assays and studies involving lipid-protein interactions.
作用機序
DC-6-14 exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged nucleic acids and cell membranes. The compound forms lipoplexes with nucleic acids, facilitating their uptake by cells through endocytosis. Once inside the cell, the lipoplexes release the nucleic acids, enabling gene expression or silencing .
類似化合物との比較
Similar Compounds
DC-Cholesterol: Another cationic lipid used for gene transfection, but with a different structure and transfection efficiency.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A commonly used cationic lipid for liposome formulation and gene delivery.
DODAC (dioctadecyldimethylammonium chloride): A cationic lipid with applications in drug and gene delivery
Uniqueness
DC-6-14 is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes and facilitate efficient gene transfection. Its high purity and consistency make it a preferred choice in various research applications .
特性
IUPAC Name |
[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCDRNDKZSNBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B6599417.png)




![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)


![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)


